molecular formula C8H9F3N2O2 B2943337 3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 26675-96-7

3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B2943337
CAS RN: 26675-96-7
M. Wt: 222.167
InChI Key: YNJXTFVDOWICIX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

Researchers have developed methods for synthesizing trifluoromethylated analogues of various compounds, utilizing "3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione" as a key intermediate or related structures. For example, Sukach et al. (2015) discussed the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, highlighting the potential for creating compounds with unique biological activities and properties due to the trifluoromethyl group and its orthogonal intramolecular interactions (Sukach et al., 2015).

One-Pot Pyrimidine Synthesis

T. Müller et al. (2000) reported a novel methodology for the synthesis of 2,4,6-tri(hetero)aryl-substituted pyrimidines through a one-pot process that involves a coupling-isomerization sequence. This method underscores the versatility of pyrimidine derivatives in chemical synthesis and their potential applicability in creating compounds for further research (Müller et al., 2000).

Synthesis of Trifluoromethylated Pyrido and Pyrazolo Derivatives

Masahiko Takahashi et al. (2004) explored the synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones, demonstrating the utility of trifluoromethyl groups in modifying the properties of pyrimidine derivatives for potential applications in medicinal chemistry and beyond (Takahashi et al., 2004).

Green Synthesis and Biological Activities

A. S. Al-Bogami et al. (2018) discussed the green synthesis of novel fused pyrimidine derivatives possessing a trifluoromethyl moiety, showcasing the environmental benefits of mechanochemical synthesis. These compounds were evaluated for their antimicrobial and anticancer activities, highlighting the potential therapeutic applications of such derivatives (Al-Bogami et al., 2018).

Synthesis of Fluorinated Heterocycles

Joseph Sloop et al. (2002) synthesized various fluorinated heterocycles, including pyrazoles, isoxazoles, and pyrimidines, by condensing 1,3-diketones with aromatic hydrazines and other reagents. These compounds, due to their fluorine content, may possess unique biological or physical properties worth exploring further (Sloop et al., 2002).

properties

IUPAC Name

3-propyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-3-13-6(14)4-5(8(9,10)11)12-7(13)15/h4H,2-3H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJXTFVDOWICIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C(NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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